molecular formula C18H15ClN2O3S B2392552 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate CAS No. 1396869-59-2

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate

Cat. No.: B2392552
CAS No.: 1396869-59-2
M. Wt: 374.84
InChI Key: HEBOJHZRHYVBSZ-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a methoxybenzoate moiety

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate has several scientific research applications:

Future Directions

The study of this compound could be of interest in various fields, including medicinal chemistry and materials science. Its synthesis and characterization could provide valuable insights into the properties of these types of complex organic molecules .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . For instance, thiazole derivatives have been reported to possess a wide range of biological activities like antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects .

Cellular Effects

The cellular effects of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate are not well-documented. Related compounds have been found to exert various effects on cells. For example, some thiazole derivatives have been reported to alleviate haloperidol-induced catalepsy in mice, suggesting potential anti-Parkinsonian activity .

Molecular Mechanism

Molecular docking studies of similar compounds with the adenosine A2A receptor have exhibited very good binding interactions . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Studies on similar compounds suggest that their effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The compound’s distribution could be influenced by various factors, including its interactions with transporters or binding proteins, and its localization or accumulation .

Subcellular Localization

The compound’s activity or function could be influenced by its localization to specific compartments or organelles, potentially directed by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate typically involves multiple steps. One common approach includes the formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. The azetidine ring can be introduced via a cycloaddition reaction. The final step involves esterification with 5-chloro-2-methoxybenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, amines, or hydroxyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activities. Its multi-functional nature makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 5-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-23-15-7-6-11(19)8-13(15)17(22)24-12-9-21(10-12)18-20-14-4-2-3-5-16(14)25-18/h2-8,12H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBOJHZRHYVBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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